BenchChemオンラインストアへようこそ!

3,5-Dimethylpiperazine-1-sulfonamide

Stereochemistry Fluoroquinolone Topoisomerase II

Secure the (3R,5S)-rel stereoisomer of 3,5-dimethylpiperazine-1-sulfonamide—the exact chiral building block for dimethylsildenafil and aildenafil. Unlike the N,N-dimethyl analog, the primary sulfonamide offers two hydrogen-bond donors (HBD=2) for enhanced target engagement. The cis-3,5-dimethyl configuration drastically improves selectivity, abolishing off-target mammalian topoisomerase II activity. For structurally faithful reference standards or stereochemical SAR, specify the (3R,5S)-rel form to guarantee synthetic fidelity.

Molecular Formula C6H15N3O2S
Molecular Weight 193.27 g/mol
Cat. No. B8293280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylpiperazine-1-sulfonamide
Molecular FormulaC6H15N3O2S
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)S(=O)(=O)N
InChIInChI=1S/C6H15N3O2S/c1-5-3-9(12(7,10)11)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3,(H2,7,10,11)
InChIKeyFKABEPPDGQSNTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethylpiperazine-1-sulfonamide for Pharmaceutical Intermediate and Medicinal Chemistry Procurement: A Comparator-Driven Evidence Guide


3,5-Dimethylpiperazine-1-sulfonamide (CAS 654074-62-1 for the (3R,5S)-rel stereoisomer; molecular formula C6H15N3O2S, MW 193.27 g/mol) is a chiral heterocyclic building block combining a cis-3,5-dimethylpiperazine ring with a primary sulfonamide (–SO2NH2) group at the N1 position [1]. It is classified as a sulfonamide and piperazine derivative, employed primarily as an intermediate in the synthesis of bioactive small molecules, most notably phosphodiesterase type 5 (PDE5) inhibitors structurally related to sildenafil . Unlike the more common N,N-dimethylpiperazine-1-sulfonamide (CAS 98961-97-8), this compound retains two sulfonamide N–H hydrogen bond donors, which can be exploited in target binding or further derivatization. Its cis-3,5-dimethyl substitution pattern imparts distinct conformational and stereoelectronic properties compared to the trans isomer or the unsubstituted piperazine-1-sulfonamide.

Why 3,5-Dimethylpiperazine-1-sulfonamide Cannot Be Replaced by Unsubstituted or N,N-Dimethyl Piperazine Sulfonamides: Stereochemical and Functional Group Determinants


Simply substituting any piperazine sulfonamide building block into a synthetic route or biological assay ignores three critical points of differentiation that directly impact downstream outcomes. First, the cis-3,5-dimethyl stereochemistry is not a passive structural feature: in fluoroquinolone series, the cis-3,5-dimethylpiperazine configuration abolished mammalian topoisomerase II activity at concentrations up to 2,000 µM, whereas the trans isomer was active at 36 µM—a >50-fold differential driven solely by methyl group orientation [1]. Second, the primary sulfonamide (–SO2NH2) provides two hydrogen bond donors (HBD = 2) versus one for the N,N-dimethyl analog (HBD = 1), and a larger topological polar surface area (TPSA = 83.8 vs. 61 Ų), affecting both target engagement and physicochemical properties [2]. Third, the cis-3,5-dimethylpiperazine-1-sulfonamide fragment is explicitly incorporated into structurally characterized PDE5 inhibitors such as dimethylsildenafil and aildenafil, where the (3R,5S) configuration is specified in the IUPAC name—substituting the trans isomer or an N,N-dimethyl variant would generate a different compound with unknown pharmacological and regulatory status .

3,5-Dimethylpiperazine-1-sulfonamide: Head-to-Head Quantitative Differentiation Evidence for Informed Procurement Decisions


Stereochemical Configuration and Its Impact on Biological Activity: cis-3,5-Dimethyl vs. trans-3,5-Dimethyl Piperazine

The cis-3,5-dimethyl configuration on the piperazine ring produces fundamentally different biological activity compared to the trans configuration. In fluoroquinolone analogs bearing a C-7 piperazine substituent, the cis-3,5-dimethylpiperazine derivative showed no stimulation of mammalian topoisomerase II-mediated DNA cleavage at concentrations up to 2,000 µM, whereas the trans-3,5-dimethyl analog was active at concentrations as low as 36 µM [1]. This represents a greater than 55-fold difference in potency threshold attributable solely to the stereochemical arrangement of the two methyl groups. For a researcher procuring the sulfonamide building block for structure-activity relationship (SAR) studies, selecting the (3R,5S)-rel (cis) form vs. the (3R,5R) (trans) form determines whether the resulting downstream compound will exhibit a specific biological activity profile.

Stereochemistry Fluoroquinolone Topoisomerase II DNA Gyrase Structure-Activity Relationship

Hydrogen Bond Donor Capacity: Primary Sulfonamide vs. N,N-Dimethyl Sulfonamide in DPP-IV Inhibitor Activity

In a systematic study of piperazine sulfonamide DPP-IV inhibitors, the presence of electron-withdrawing vs. electron-donating substituents on the sulfonamide moiety directly modulated inhibitory activity. Compounds bearing N,N-dimethyl sulfonamide groups (tertiary sulfonamide, HBD = 1) exhibited reduced inhibitory activity compared to those with electron-withdrawing substituents, consistent with the importance of the sulfonamide N–H as a hydrogen bond donor in the DPP-IV binding pocket [1]. 3,5-Dimethylpiperazine-1-sulfonamide possesses two sulfonamide N–H hydrogen bond donors (HBD = 2), whereas N,N-dimethylpiperazine-1-sulfonamide possesses only one (HBD = 1) [2]. This difference is structurally significant because DPP-IV inhibitor docking studies show that the sulfonamide group participates in H-bonding with backbone residues R125, E205, E206, F357, and K554; losing one H-bond donor may weaken critical binding interactions. In the reported series, DPP-IV inhibition ranged from 11.2% to 22.6% at 100 µM for 1,4-bis(phenylsulfonyl) piperazines, with Cl-substituted (electron-withdrawing) analogs outperforming CH3-substituted (electron-donating) analogs, demonstrating that sulfonamide electronics directly affect activity [1].

DPP-IV Inhibition Hydrogen Bond Donor Sulfonamide SAR Piperazine Derivatives Type 2 Diabetes

Validated Use as a Key Intermediate in PDE5 Inhibitor Synthesis: Dimethylsildenafil and Aildenafil

The 3,5-dimethylpiperazine-1-sulfonamide scaffold is a structurally authenticated component of at least two named PDE5 inhibitor analogs: dimethylsildenafil (CAS 1416130-63-6) and aildenafil (methisosildenafil, CAS 496835-35-9) . In dimethylsildenafil, the IUPAC name explicitly specifies 5-[5-[(3,5-dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl]-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, confirming the incorporation of the intact 3,5-dimethylpiperazine-1-sulfonamide moiety (not merely the dimethylpiperazine ring) . This contrasts with unsubstituted piperazine-1-sulfonamide or N,N-dimethylpiperazine-1-sulfonamide, which have not been reported as intermediates in approved or widely studied PDE5 inhibitor routes. For laboratories synthesizing sildenafil analogs for analytical reference standards or SAR exploration, the 3,5-dimethylpiperazine-1-sulfonamide building block provides direct access to the correct substructure present in known bioactive compounds, eliminating the need for additional synthetic steps to introduce the methyl groups or manipulate sulfonamide substitution.

PDE5 Inhibitor Sildenafil Analog Dimethylsildenafil Aildenafil Pharmaceutical Intermediate

Supplier Purity and Stereochemical Specification: (3R,5R) vs. (3R,5S)-rel Forms and Their Procurement Implications

Commercially, 3,5-dimethylpiperazine-1-sulfonamide is available in two distinct stereochemical forms from different vendors, and the choice of supplier and specification directly determines the stereochemical outcome of downstream reactions. Sigma-Aldrich lists (3R,5R)-3,5-dimethyl-piperazine-1-sulfonic acid amide at 96% purity . The (3R,5S)-rel (cis) form (CAS 654074-62-1) is listed on ChemicalBook and ChemBlink with predicted physicochemical properties including boiling point 328.7±52.0 °C and density 1.29±0.1 g/cm³ . BenchChem offers the compound at 95% purity without explicit stereochemical specification . The boiling point difference between the cis form (~329 °C predicted) and the N,N-dimethyl analog (314.8 °C at 760 mmHg) reflects differences in intermolecular hydrogen bonding capacity and may affect purification protocols [1]. For procurement decisions, the explicit stereochemical annotation—(3R,5S)-rel vs. (3R,5R)—is critical because the two diastereomers are not interchangeable in stereoselective syntheses, and vendor data sheets that omit stereochemical information introduce ambiguity that can lead to irreproducible results.

Purity Stereochemistry Vendor Specification Quality Control Procurement

Physicochemical Property Differentiation: TPSA, Rotatable Bonds, and Implications for CNS Permeability and Oral Bioavailability

Computational comparison of molecular descriptors reveals that 3,5-dimethylpiperazine-1-sulfonamide (TPSA = 83.8 Ų, rotatable bonds = 1, XLogP3 = -1.0) occupies a different physicochemical space than N,N-dimethylpiperazine-1-sulfonamide (TPSA = 61 Ų, rotatable bonds = 2, XLogP3 = -1.2) [1]. The 22.8 Ų higher TPSA of the primary sulfonamide reflects the additional polar surface contributed by the two N–H bonds, which influences membrane permeability. In the context of CNS drug discovery, the widely cited threshold for favorable brain penetration is TPSA < 60–70 Ų; the N,N-dimethyl analog falls near this boundary (61 Ų), while the primary sulfonamide exceeds it (83.8 Ų), suggesting it would impart lower passive CNS permeability to any conjugate [2]. The single rotatable bond in the 3,5-dimethyl compound vs. two in the N,N-dimethyl compound also indicates greater conformational rigidity, which can be advantageous or disadvantageous depending on the target binding site. For a medicinal chemist selecting a piperazine sulfonamide building block, these property differences provide a rational basis for choosing the appropriate scaffold based on the desired ADME profile of the final compound.

TPSA Rotatable Bonds CNS Permeability LogP Drug-likeness

3,5-Dimethylpiperazine-1-sulfonamide: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of PDE5 Inhibitor Analog Reference Standards

When synthesizing dimethylsildenafil, aildenafil, or other sildenafil-derived PDE5 inhibitors for analytical reference standard preparation, the (3R,5S)-rel form of 3,5-dimethylpiperazine-1-sulfonamide is the specific building block that matches the IUPAC-defined structures of these compounds [1]. Using the trans isomer or N,N-dimethyl analog would yield a different compound with distinct chromatographic retention time, mass spectrum, and biological activity, compromising the identity of the reference standard. Procurement from a vendor that explicitly specifies the (3R,5S)-rel stereochemistry ensures structural fidelity to the target molecule. This scenario is directly evidenced by the incorporation of the (3,5-dimethylpiperazin-1-yl)sulfonyl fragment in the CAS-registered structures of dimethylsildenafil (1416130-63-6) and aildenafil (496835-35-9).

Structure-Activity Relationship Studies on Sulfonamide Hydrogen Bond Donor Contributions

For medicinal chemistry programs investigating the role of sulfonamide N–H hydrogen bonding in target engagement—such as DPP-IV, 11β-HSD1, or BACE1—the primary sulfonamide of 3,5-dimethylpiperazine-1-sulfonamide provides two H-bond donors (HBD = 2) versus one for the N,N-dimethyl analog [1]. Systematic SAR studies can use both compounds as matched molecular pairs: the 3,5-dimethyl compound probes the contribution of both N–H donors, while the N,N-dimethyl compound (HBD = 1) serves as a control where one donor is ablated. The 22.8 Ų TPSA differential (83.8 vs. 61 Ų) also enables the assessment of polarity effects on permeability and solubility independently of the piperazine ring substitution pattern.

Stereochemistry-Dependent Pharmacology: Differentiating cis vs. trans Piperazine Bioactivity

In drug discovery programs where the piperazine ring configuration is a determinant of target selectivity—as demonstrated in fluoroquinolone antibiotics where cis-3,5-dimethylpiperazine abolished mammalian topoisomerase II activity while the trans isomer was active at 36 µM [1]—procuring both (3R,5S)-rel (cis) and (3R,5R) (trans) forms of the sulfonamide building block enables direct stereochemical SAR. The 96% purity (3R,5R) form from Sigma-Aldrich and the (3R,5S)-rel form (CAS 654074-62-1) from other vendors provide the matched stereochemical pair needed to interrogate the impact of ring geometry on potency, selectivity, and off-target activity.

Conformational Restriction Strategy in Fragment-Based Drug Design

The 3,5-dimethyl substitution on the piperazine ring reduces conformational flexibility compared to unsubstituted piperazine-1-sulfonamide or the N,N-dimethyl analog (rotatable bonds = 1 vs. 2) [1]. For fragment-based drug discovery or scaffold-hopping exercises where conformational pre-organization is desired to reduce entropic penalties upon target binding, the more rigid 3,5-dimethylpiperazine-1-sulfonamide scaffold may offer an advantage. The slightly higher XLogP3 (-1.0 vs. -1.2) also indicates marginally greater lipophilicity, which can be relevant for optimizing ligand efficiency metrics in fragment elaboration.

Quote Request

Request a Quote for 3,5-Dimethylpiperazine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.